molecular formula C15H12N2O B11874622 1-Methyl-7-phenyl-1,6-naphthyridin-5(1H)-one CAS No. 112663-81-7

1-Methyl-7-phenyl-1,6-naphthyridin-5(1H)-one

Cat. No.: B11874622
CAS No.: 112663-81-7
M. Wt: 236.27 g/mol
InChI Key: IVTPORDHSIRJDC-UHFFFAOYSA-N
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Description

1-Methyl-7-phenyl-1,6-naphthyridin-5(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and physical properties. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7-phenyl-1,6-naphthyridin-5(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the naphthyridine core.

    Methylation: The final step involves the methylation of the naphthyridine core using methyl iodide or a similar methylating agent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-phenyl-1,6-naphthyridin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Naphthyridine oxides.

    Reduction: Reduced naphthyridine derivatives.

    Substitution: Alkylated or halogenated naphthyridine derivatives.

Scientific Research Applications

1-Methyl-7-phenyl-1,6-naphthyridin-5(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-7-phenyl-1,6-naphthyridin-5(1H)-one involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-7-phenyl-1,6-naphthyridin-5(1H)-one can be compared with other similar compounds, such as:

    1-Methyl-7-phenyl-1,6-naphthyridin-4(1H)-one: Differing in the position of the carbonyl group.

    1-Methyl-7-phenyl-1,6-naphthyridin-3(1H)-one: Differing in the position of the carbonyl group.

    1-Methyl-7-phenyl-1,6-naphthyridin-2(1H)-one: Differing in the position of the carbonyl group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

112663-81-7

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

1-methyl-7-phenyl-1,6-naphthyridin-5-one

InChI

InChI=1S/C15H12N2O/c1-17-9-5-8-12-14(17)10-13(16-15(12)18)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

IVTPORDHSIRJDC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C2C1=CC(=NC2=O)C3=CC=CC=C3

Origin of Product

United States

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